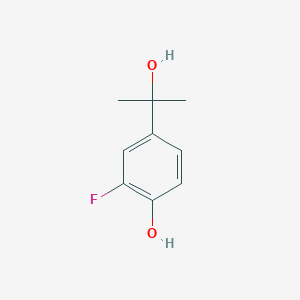

2-Fluoro-4-(2-hydroxypropan-2-yl)phenol

Description

Properties

IUPAC Name |

2-fluoro-4-(2-hydroxypropan-2-yl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-9(2,12)6-3-4-8(11)7(10)5-6/h3-5,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKUYFZOPABONW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)O)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236409-89-4 | |

| Record name | 2-fluoro-4-(2-hydroxypropan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Routes and Methodological Advancements for 2 Fluoro 4 2 Hydroxypropan 2 Yl Phenol and Its Analogues

Strategies for the Construction of Fluorinated Phenol (B47542) Cores

The incorporation of a fluorine atom into a phenolic ring is a critical step in the synthesis of 2-Fluoro-4-(2-hydroxypropan-2-yl)phenol. Various strategies have been developed to achieve this transformation, each with distinct advantages and challenges regarding regioselectivity and substrate scope.

Direct Fluorination Techniques for Aromatic Systems

Direct fluorination involves the introduction of a fluorine atom onto a pre-existing aromatic ring through an electrophilic aromatic substitution mechanism. This approach is conceptually straightforward but often hampered by challenges in controlling the position of fluorination (regioselectivity).

Electrophilic fluorinating agents, particularly N-F reagents, are commonly employed for this purpose. Among these, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), widely known as Selectfluor®, has become a prominent reagent due to its stability, commercial availability, and ease of handling. ref.ac.ukarkat-usa.org When phenols react with Selectfluor®, a mixture of ortho- and para-fluorinated products is typically formed. arkat-usa.org The ratio of these isomers is highly dependent on the reaction conditions, including the solvent used. For instance, the fluorination of phenol with Selectfluor® can yield both 2-fluorophenol (B130384) and 4-fluorophenol (B42351). arkat-usa.org Research has shown that the addition of ionic liquids can accelerate the reaction and influence selectivity, with the effect being most significant at lower temperatures. arkat-usa.org

While direct fluorination offers a route to fluorophenols, the lack of precise regiochemical control can be a significant drawback, necessitating separation of the resulting isomers. arkat-usa.org

| Reagent | Common Name | Typical Reaction Type | Key Characteristics | Selectivity Issues |

|---|---|---|---|---|

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Electrophilic Fluorination | Stable, commercially available solid, easy to handle. ref.ac.uk | Often gives a mixture of ortho and para isomers. arkat-usa.org |

| N-Fluorobenzenesulfonimide | NFSI | Electrophilic Fluorination | Effective N-F reagent. | Regioselectivity can be challenging to control. researchgate.net |

Deoxyfluorination Protocols for Phenols and Related Derivatives

Deoxyfluorination represents a powerful alternative to direct fluorination, offering a highly regioselective method for converting a phenolic hydroxyl group directly into a carbon-fluorine bond. This ipso-substitution avoids the formation of positional isomers that often plagues electrophilic fluorination methods. nih.govorganic-chemistry.org

A range of reagents has been developed for this transformation. Early examples like diethylaminosulfur trifluoride (DAST) and its analogues were effective but often difficult to handle. brynmawr.edu More recent advancements have led to the development of thermally stable and operationally simple reagents. One notable example is PhenoFluor™, which is derived from N,N'-1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium chloride. nih.govorganic-chemistry.orgacs.org

The mechanism of PhenoFluor™ involves the activation of the phenol to form a phenoxy-imidazolium intermediate. acsgcipr.orgacs.org This intermediate then undergoes nucleophilic attack by a fluoride (B91410) ion, leading to the formation of the aryl fluoride and a urea (B33335) byproduct. nih.govharvard.edu A key aspect of this reaction is the apparent crucial role of hydrogen bonding, which facilitates the fluoride substitution, a contrast to conventional nucleophilic fluorination where hydrogen bonding can hinder the process by reducing fluoride's nucleophilicity. nih.govorganic-chemistry.org This method is compatible with a wide array of functional groups and is effective for both electron-rich and electron-deficient phenols, though reaction conditions may need to be adjusted accordingly. nih.govharvard.edu

| Reagent Class | Example Reagent | Key Advantage | Reaction Type | Substrate Scope |

|---|---|---|---|---|

| Sulfur Trifluorides | DAST, Deoxo-Fluor | Established reagents for deoxyfluorination. | Nucleophilic Substitution | Alcohols and phenols, though can be hazardous. brynmawr.edu |

| Imidazolium-based | PhenoFluor™ | High regioselectivity (ipso-substitution), operational simplicity, functional group tolerance. nih.govorganic-chemistry.org | Nucleophilic Substitution | Broad range of electron-rich and electron-deficient phenols. nih.govharvard.edu |

| Poly[hydrogen fluoride] Salts | 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium poly[hydrogen fluoride] | Air-stable and moisture-insensitive. | Nucleophilic Substitution | Effective for electron-deficient phenols and aryl silyl (B83357) ethers. acs.orgorganic-chemistry.org |

Functional Group Interconversions Leading to Fluorophenol Formation

Beyond direct modification of the phenol ring, fluorophenols can be constructed through the transformation of other functional groups on a fluorine-containing benzene (B151609) ring. These methods provide excellent regiochemical control as the position of the fluorine and the precursor to the hydroxyl group are already defined.

One classic and reliable method is the diazotization of a fluoroaniline (B8554772), followed by hydrolysis of the resulting diazonium salt. google.comgoogle.comthieme-connect.de For example, a fluoroaniline can be treated with a diazotizing agent like sodium nitrite (B80452) in an acidic medium (e.g., dilute sulfuric acid) at low temperatures. google.com The resulting diazonium salt is then decomposed by heating in an aqueous acidic solution to yield the corresponding fluorophenol. google.com This method allows for the synthesis of specific isomers, such as producing 4-fluorophenol from 4-fluoroaniline.

Another important route is the hydrolysis of halofluorobenzenes. The hydrolysis of p-bromofluorobenzene has been extensively studied for the production of p-fluorophenol. google.compatsnap.comacs.org This reaction is typically carried out under basic conditions (e.g., using NaOH and Na2CO3) at elevated temperatures and pressures, often in the presence of a copper catalyst such as Cu2O or CuO to facilitate the nucleophilic aromatic substitution. google.compatsnap.com This approach offers a high-yield pathway to specific isomers, avoiding the selectivity issues of direct fluorination. datapdf.com

Introduction of the 2-Hydroxypropan-2-yl Substituent

With the fluorinated phenol core in hand, the next critical step is the introduction of the 2-hydroxypropan-2-yl group, typically at the para-position relative to the hydroxyl group. This is generally achieved through electrophilic alkylation reactions.

Alkylation and Functionalization Approaches at the Para Position of Phenolic Compounds

The installation of a tertiary alkyl group, such as the one in the target molecule, onto a phenol ring is most commonly accomplished via a Friedel-Crafts alkylation reaction. nih.govrsc.org In this context, the phenol acts as the nucleophilic aromatic substrate and is reacted with an electrophilic alkylating agent.

For the synthesis of the 2-hydroxypropan-2-yl group, the logical precursors are acetone (B3395972) or isopropenylbenzene, or a tertiary alcohol like tert-butyl alcohol in the presence of an acid catalyst. google.comresearchgate.net The reaction of phenols with tertiary alcohols is a well-established method for producing para-alkylated phenols. google.comresearchgate.net The reaction is catalyzed by strong Brønsted acids like sulfuric acid or solid acid catalysts such as zeolites. google.comresearchgate.net These catalysts facilitate the formation of a tertiary carbocation from the alcohol, which then acts as the electrophile in the substitution reaction. The use of solid acid catalysts like zeolites can be particularly advantageous as they can enhance para-selectivity and offer easier separation and recyclability compared to homogeneous acid catalysts. researchgate.net

Regioselective Synthesis Considerations in Substituted Phenols

The success of the synthesis hinges on controlling the position of the incoming alkyl group. The regiochemical outcome of the electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aromatic ring—in this case, a hydroxyl group and a fluorine atom. wikipedia.orgaakash.ac.in

The hydroxyl (-OH) group is a powerful activating group and a strong ortho-, para-director. aakash.ac.in Its activating nature stems from the ability of its lone pair of electrons to participate in resonance with the aromatic π-system, thereby increasing the electron density at the ortho and para positions and making the ring more nucleophilic. aakash.ac.in

In a substrate like 2-fluorophenol, the directing effects of both the -OH and -F groups must be considered. Both groups direct incoming electrophiles to the ortho and para positions relative to themselves. The hydroxyl group strongly activates the C4 (para) and C6 (ortho) positions. The fluorine atom at C2 also directs to its ortho (C3) and para (C6) positions. The combined effect is a strong activation of the C4 and C6 positions. The alkylation reaction will preferentially occur at the C4 (para) position due to steric hindrance from the adjacent hydroxyl and fluoro groups at the C6 position. This synergistic directing effect ensures high regioselectivity for the desired para-alkylated product, this compound.

Multi-Step Synthesis Pathways for Complex Fluorinated Phenol Derivatives

The construction of complex fluorinated phenol derivatives often necessitates multi-step synthetic sequences to introduce the required functional groups and achieve the desired substitution pattern. These pathways can involve a combination of reactions, including aromatic substitution, cross-coupling, and functional group interconversions.

One notable multi-step approach is the synthesis of fluorinated polyphenyl ethers. This process can begin with the reaction of polyfluorinated cyclohexadienones with substituted phenols. For instance, perfluoro(4-phenoxy-2,5-cyclohexadienone) can react with sodium 4-nitro- or 4-methoxycarbonylphenoxides. The resulting products can then be reduced to phenols, which are subsequently reacted with perfluorotoluene to form branched polyfluorinated polyphenyl ethers containing functional groups like NO2 and COOCH3. A further reduction step can convert a dinitro polyphenyl ether into the corresponding diamino derivative. researchgate.net

Another illustrative multi-step synthesis is that of novel fluorinated polyphenols designed as selective kinase inhibitors. The synthesis of these complex molecules can start from readily available natural products like (-)-epigallocatechin (B1671488) gallate (EGC). A typical synthetic sequence involves the isomerization of EGC to yield gallocatechin (GC). This is followed by the selective benzylation of the phenolic groups to produce an alcohol intermediate. This intermediate is then esterified with various fluorinated benzylic acid derivatives. The final step is a catalytic hydrogenation to yield the desired fluorinated polyphenol derivatives. nih.gov This strategic approach allows for the systematic modification of the fluorinated aromatic ring, enabling the exploration of structure-activity relationships.

The following table provides a generalized overview of a multi-step synthesis for a complex fluorinated phenol derivative, highlighting the sequence of reactions that might be involved.

| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Isomerization | (-)-epigallocatechin gallate (EGC) | - | Gallocatechin (GC) |

| 2 | Benzylation | Gallocatechin (GC) | Benzyl bromide, Base | Benzylated GC intermediate |

| 3 | Esterification | Benzylated GC intermediate | Fluorinated benzoic acid derivative | Esterified fluorinated polyphenol precursor |

| 4 | Hydrogenation | Esterified fluorinated polyphenol precursor | H2, Pd/C | Final fluorinated polyphenol product |

This table represents a generalized synthetic sequence based on the synthesis of fluorinated polyphenols and is for illustrative purposes.

Sustainable and Green Chemistry Approaches in Fluorophenol Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign methods for the synthesis of fluorophenols. These green chemistry approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Deoxyfluorination of Phenols: A key advancement in the green synthesis of fluorophenols is the development of novel deoxyfluorination methods. Traditional fluorination techniques often require harsh conditions and toxic reagents. Newer methods, however, allow for the direct conversion of phenols to aryl fluorides under milder conditions. acs.orgorganic-chemistry.orgacs.org For example, the use of reagents that can be activated under mild conditions and avoid the need for anhydrous environments represents a significant step forward. organic-chemistry.org These reactions can exhibit a broad substrate scope and tolerate a variety of functional groups, making them highly versatile for the synthesis of complex molecules. acs.org

Biocatalysis: Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. whiterose.ac.uknih.gov Enzymes can catalyze reactions with high selectivity and efficiency under mild, aqueous conditions, thereby reducing the environmental impact. For instance, Escherichia coli cells expressing 4-hydroxyphenylacetate (B1229458) 3-hydroxylase have been used to transform 4-halophenols, including 4-fluorophenol, into their corresponding 4-halocatechols. researchgate.net This biocatalytic hydroxylation proceeds with high conversion rates and represents a greener route to functionalized fluorophenols. The use of whole-cell biocatalysts is particularly advantageous as it can provide and regenerate necessary cofactors. researchgate.net

Flow Chemistry: Flow chemistry has emerged as a valuable tool for sustainable chemical manufacturing. numberanalytics.comnih.govyoutube.com Performing reactions in a continuous flow system offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. nih.govyoutube.com For fluorination reactions, which can sometimes involve hazardous reagents, flow chemistry provides a safer operational environment. nih.gov Furthermore, multi-step syntheses can be "telescoped" in flow reactors, where the output from one reactor is directly fed into the next, minimizing manual handling and potential exposure to intermediates. nih.gov This approach has been successfully implemented for the synthesis of various active pharmaceutical ingredients and can be adapted for the production of fluorophenol derivatives. mdpi.com

Mechanochemical Synthesis: Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, is another green chemistry technique that minimizes or eliminates the need for solvents. beilstein-journals.orgbeilstein-journals.org This solventless approach is inherently more environmentally friendly and can lead to different reactivity or selectivity compared to solution-based methods. beilstein-journals.org One-pot, multi-step mechanochemical procedures have been developed for the synthesis of fluorinated heterocyclic compounds, demonstrating the potential of this technique for creating complex molecules in a sustainable manner. beilstein-journals.orgbeilstein-journals.org

The table below summarizes some of the green chemistry approaches applicable to fluorophenol synthesis.

| Green Chemistry Approach | Key Principles | Example Application |

| Deoxyfluorination | Milder reaction conditions, avoidance of toxic reagents. acs.orgorganic-chemistry.org | Direct conversion of phenols to aryl fluorides using modern deoxyfluorinating agents. acs.org |

| Biocatalysis | Use of enzymes, mild aqueous conditions, high selectivity. whiterose.ac.uknih.gov | Hydroxylation of 4-fluorophenol to 4-fluorocatechol (B1207897) using E. coli. researchgate.net |

| Flow Chemistry | Enhanced safety, improved efficiency, scalability, process automation. numberanalytics.comnih.govyoutube.com | Continuous synthesis of chemical intermediates, applicable to fluorophenol production. mdpi.com |

| Mechanochemistry | Solventless reactions, reduced waste. beilstein-journals.orgbeilstein-journals.org | One-pot, multi-step synthesis of fluorinated heterocycles. beilstein-journals.org |

Chemical Reactivity and Derivatization of 2 Fluoro 4 2 Hydroxypropan 2 Yl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2-Fluoro-4-(2-hydroxypropan-2-yl)phenol is a primary site for a variety of chemical transformations, including etherification, esterification, and oxidative coupling. The fluorine atom positioned ortho to the hydroxyl group can influence the reactivity of this site through its electron-withdrawing inductive effect, potentially increasing the acidity of the phenol (B47542).

Etherification and Esterification Transformations

Etherification: The conversion of the phenolic hydroxyl group to an ether is a common derivatization strategy. The Williamson ether synthesis, a classic method for forming ethers, is applicable here. This reaction involves the deprotonation of the phenol with a suitable base, such as sodium hydride, to form the corresponding phenoxide ion. This potent nucleophile can then react with an alkyl halide in an SN2 reaction to yield the desired ether. masterorganicchemistry.comyoutube.comyoutube.comlibretexts.org The choice of the alkyl halide and reaction conditions can be tailored to introduce a wide range of alkyl or substituted alkyl groups. For instance, reaction with methyl iodide would yield 1-fluoro-2-methoxy-4-(2-hydroxypropan-2-yl)benzene.

Esterification: The phenolic hydroxyl group can also be readily converted into an ester. This transformation is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. khanacademy.orgrsc.org The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct formed during the reaction. For example, treatment of this compound with acetyl chloride would produce 2-fluoro-4-(2-hydroxypropan-2-yl)phenyl acetate. Phenolic esters are valuable intermediates in organic synthesis and can also be found in various commercial products.

Table 1: Representative Etherification and Esterification Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Etherification (Williamson) | 1. NaH 2. CH3I | 1-Fluoro-2-methoxy-4-(2-hydroxypropan-2-yl)benzene |

| Esterification | Acetyl chloride, Pyridine | 2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl acetate |

Catalytic Oxidative Coupling of Phenolic Compounds

Phenols are known to undergo oxidative coupling reactions to form carbon-carbon or carbon-oxygen bonds, leading to the formation of biphenols, diphenoquinones, or polymeric structures. These reactions are often catalyzed by transition metal complexes, with vanadium-based catalysts being particularly effective. nih.govgoogle.comharvard.edu The regioselectivity of the coupling is highly dependent on the substitution pattern of the phenol and the reaction conditions. In the case of this compound, the presence of the fluorine atom at the ortho position and the bulky 2-hydroxypropan-2-yl group at the para position would be expected to direct the coupling to the remaining unsubstituted ortho position. Steric hindrance from bulky substituents can significantly influence the outcome, sometimes favoring the formation of C-O coupled products. rsc.org

C-O Cleavage and Subsequent Functionalization Strategies

The carbon-oxygen bond of the ether derivatives of this compound can be cleaved under specific conditions, offering a pathway for further functionalization. Metal-catalyzed reductive cleavage of aryl ethers is a known transformation, often employing nickel or other transition metal catalysts. recercat.catrsc.orgnih.gov Electrochemical methods have also been developed for the cleavage of C-O bonds in phenolic ethers. researchgate.net These strategies allow for the removal of the ether group, regenerating the phenol, or for the introduction of other functional groups at that position. The presence of the fluorine atom on the aromatic ring could potentially influence the conditions required for this cleavage.

Reactions Involving the Tertiary Alcohol Group (2-hydroxypropan-2-yl)

The 2-hydroxypropan-2-yl substituent contains a tertiary benzylic alcohol. The reactivity of this group is distinct from that of the phenolic hydroxyl group.

Oxidation Reactions of Tertiary Alcohols

Tertiary alcohols are generally resistant to oxidation under standard conditions that readily oxidize primary and secondary alcohols. This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be easily removed. However, the benzylic position of the tertiary alcohol in this compound makes it susceptible to oxidation under more forcing conditions. acs.orgmdpi.comresearchgate.net Strong oxidizing agents or specific catalytic systems can lead to the cleavage of the carbon-carbon bond adjacent to the aromatic ring.

Derivatization for Enhanced Reactivity and Further Functionalization

The tertiary alcohol group can be derivatized to enhance its reactivity or to introduce new functionalities. For instance, it can react with acyl chlorides to form esters, although the reaction may be slower than with primary or secondary alcohols due to steric hindrance. khanacademy.org This derivatization can be useful for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), where conversion to a less polar, more volatile derivative can improve chromatographic behavior and provide characteristic mass spectral fragmentation patterns.

Table 2: Potential Derivatization of the Tertiary Alcohol Group

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Esterification | Acetyl chloride, Pyridine | 1-(3-Fluoro-4-hydroxyphenyl)-1-methylethyl acetate |

Aromatic Substitution Reactions on the Fluorinated Phenol Ring

Electrophilic Aromatic Substitution Patterns in Fluorophenols

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. The outcome of these reactions on a substituted benzene (B151609) ring is determined by the electronic properties of the existing substituents. wikipedia.org

Directing Effects of Substituents:

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group and a strong ortho, para-director. It strongly donates electron density to the ring through resonance (+M effect), which outweighs its inductive electron-withdrawing effect (-I effect). This increases the nucleophilicity of the ring, making it more reactive towards electrophiles, particularly at the positions ortho and para to it. libretexts.org

2-hydroxypropan-2-yl Group: This tertiary alkyl group is a weak activating group due to its electron-donating inductive effect (+I). Like other alkyl groups, it directs electrophilic attack to the ortho and para positions.

Predicted Regioselectivity for this compound: In this molecule, the powerful activating and directing effect of the hydroxyl group at C1 is expected to dominate. It strongly directs incoming electrophiles to positions C2, C4, and C6. Since positions C2 (with fluorine) and C4 (with the alkyl group) are already substituted, electrophilic attack will overwhelmingly occur at the C6 position, which is ortho to the hydroxyl group and meta to the other two substituents. The directing effects of the fluorine and alkyl groups are largely overridden by the potent hydroxyl group. Steric hindrance from the adjacent fluorine atom at C2 is minimal, making the C6 position highly favored for substitution.

| Substituent at Indicated Position | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|

| C1: -OH (Hydroxyl) | +M > -I | Strongly Activating | Ortho, Para |

| C2: -F (Fluoro) | -I > +M | Weakly Deactivating | Ortho, Para |

| C4: -C(CH₃)₂OH (2-hydroxypropan-2-yl) | +I | Weakly Activating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr) on Activated Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups (EWGs) and a good leaving group. wikipedia.org

The mechanism typically involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial, and it is enhanced by EWGs located ortho or para to the leaving group, as they can delocalize the negative charge through resonance. wikipedia.org

Reactivity of this compound in SNAr: In its ground state, this compound is a poor substrate for SNAr. The ring is considered electron-rich due to the powerful electron-donating hydroxyl group and the weakly donating alkyl group. These substituents destabilize the negatively charged Meisenheimer complex, thus creating a high energy barrier for the reaction. osti.gov

The Role of Fluorine as a Leaving Group: Among halogens, fluoride (B91410) is a surprisingly effective leaving group in many SNAr reactions. Although the C-F bond is very strong, the rate-determining step is typically the initial nucleophilic attack on the ring. Fluorine's high electronegativity strongly polarizes the C-F bond and withdraws electron density from the ring, which accelerates this initial attack. The subsequent, rapid elimination step benefits from the restoration of aromaticity. masterorganicchemistry.com

Activation for SNAr: For SNAr to proceed on this molecule, the aromatic ring must be activated by introducing at least one strong EWG, such as a nitro group (-NO₂). For example, if the molecule were nitrated at the C6 position (as predicted by EAS), the resulting 2-fluoro-6-nitro-4-(2-hydroxypropan-2-yl)phenol would be significantly more susceptible to SNAr. In this activated system, the nitro group ortho to the fluorine atom would effectively stabilize the Meisenheimer intermediate, allowing a strong nucleophile (e.g., an alkoxide or amine) to displace the fluoride ion. Recent research has also explored methods like organic photoredox catalysis to enable SNAr on unactivated fluoroarenes. nih.gov

Cross-Coupling Reactions Utilizing Phenol Derivatives as Electrophilic Partners

The direct use of phenols in transition metal-catalyzed cross-coupling reactions is challenging because the hydroxyl group is a poor leaving group. To overcome this, the phenolic -OH group must first be converted into a more reactive electrophilic partner. Common derivatives include triflates (-OTf), tosylates (-OTs), nonaflates, and mesylates, which are excellent leaving groups in palladium- and nickel-catalyzed reactions. uwindsor.canih.gov

Suzuki-Miyaura and Related C-C Coupling Methodologies

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds, typically between an organoboron compound (like a boronic acid) and an organic halide or pseudohalide. mdpi.com Aryl triflates derived from phenols are excellent substrates for this reaction. yonedalabs.com

To utilize this compound in a Suzuki-Miyaura reaction, it would first be converted to its triflate derivative, 2-fluoro-4-(2-hydroxypropan-2-yl)phenyl trifluoromethanesulfonate. This derivative can then be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form a new C-C bond at the C1 position. Nickel-based catalysts have also proven effective, particularly for less reactive phenol derivatives like carbamates and pivalates. nih.govmdpi.com

| Phenol Derivative (Electrophile) | Coupling Partner (Nucleophile) | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Aryl Triflate (Ar-OTf) | Arylboronic Acid (Ar'-B(OH)₂) | Pd(0) catalyst, Base (e.g., K₂CO₃) | C(sp²) - C(sp²) | mdpi.comyonedalabs.com |

| Aryl Tosylate (Ar-OTs) | Arylboronic Acid (Ar'-B(OH)₂) | Pd(0) or Ni(0) catalyst, Base | C(sp²) - C(sp²) | yonedalabs.com |

| Aryl Pivalate (Ar-OPiv) | Arylboronic Acid (Ar'-B(OH)₂) | Ni(0) catalyst, Base (e.g., K₃PO₄) | C(sp²) - C(sp²) | mdpi.com |

| Aryl Carbamate (Ar-OCONR₂) | Arylboronic Acid (Ar'-B(OH)₂) | Ni(0) catalyst, Base | C(sp²) - C(sp²) | nih.gov |

| Aryl Triflate (Ar-OTf) | Organozinc reagent (Ar'-ZnX) | Pd(0) or Ni(0) catalyst | C(sp²) - C(sp²) | wikipedia.org |

Other Transition Metal-Catalyzed Coupling Transformations

Beyond the Suzuki-Miyaura reaction, triflate derivatives of this compound can serve as electrophiles in a range of other important cross-coupling reactions.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling an aryl halide or triflate with a terminal alkyne. wikipedia.org It is catalyzed by palladium complexes, often with a copper(I) co-catalyst. libretexts.org The triflate of the title compound could be coupled with various alkynes to synthesize substituted arylalkynes. wikipedia.orgnih.gov

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds. Aryl triflates react with primary or secondary amines in the presence of a palladium catalyst and a strong base to yield aryl amines. wikipedia.org This would allow for the introduction of a wide variety of nitrogen-containing functional groups onto the phenolic ring. beilstein-journals.orgnih.gov

Heck Reaction: The Heck reaction couples an aryl halide or triflate with an alkene to form a new C-C bond, resulting in a substituted alkene. wikipedia.org This reaction is catalyzed by palladium and requires a base. mdpi.com

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org It is known for its high functional group tolerance and reactivity. organic-chemistry.org

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed | Product Type |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) / Cu(I) | C(sp²) - C(sp) | Arylalkyne |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) | C(sp²) - N | Arylamine |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd(0) | C(sp²) - C(sp²) | Substituted Alkene |

| Negishi Coupling | Organozinc (R-ZnX) | Pd(0) or Ni(0) | C(sp²) - C(sp/sp²/sp³) | Biaryl, Alkylarene, etc. |

| C-O Coupling (Etherification) | Alcohol (R-OH) | Pd(0) or Cu(I) | C(sp²) - O | Diaryl Ether / Aryl Alkyl Ether |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Fluoro 4 2 Hydroxypropan 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Fluoro-4-(2-hydroxypropan-2-yl)phenol, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides information about the number of different types of protons and their neighboring protons in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methyl protons, and the hydroxyl protons.

The aromatic region would show complex splitting patterns due to the presence of the fluorine atom and the two substituents on the benzene (B151609) ring. The protons on the aromatic ring are chemically non-equivalent and would display coupling to each other and to the fluorine atom. The hydroxyl protons of the phenolic and tertiary alcohol groups would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. modgraph.co.uklibretexts.org The methyl protons of the 2-hydroxypropan-2-yl group would be expected to appear as a singlet, as they are equivalent and have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (ortho to -OH) | 6.8 - 7.2 | Doublet of doublets |

| Aromatic H (ortho to -C(CH₃)₂OH) | 7.0 - 7.4 | Doublet of doublets |

| Aromatic H (meta to -OH) | 6.7 - 7.1 | Doublet of doublets |

| Phenolic -OH | 4.0 - 7.0 | Broad singlet |

| Tertiary Alcohol -OH | 1.5 - 3.0 | Broad singlet |

| Methyl (-CH₃) | ~1.5 | Singlet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. chemicalbook.comspectrabase.com

Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum for this compound would show distinct signals for each of the nine carbon atoms. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the fluorine and hydroxyl groups, as well as the alkyl substituent. vaia.com The carbon atom attached to the fluorine would exhibit a large C-F coupling constant. The quaternary carbon of the 2-hydroxypropan-2-yl group and the carbon attached to the phenolic hydroxyl group would appear at lower field strengths. hw.ac.ukdocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-F | 150 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| C-OH (phenolic) | 145 - 155 |

| C-C(CH₃)₂OH | 135 - 145 |

| Aromatic CH | 115 - 130 |

| C(CH₃)₂OH | 70 - 80 |

| -CH₃ | 25 - 35 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and coupling constants. docbrown.inforesearchgate.net

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Atom Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique used to analyze fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. nih.govresearchgate.net This signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons. The precise chemical shift can provide insights into the electronic environment of the fluorine atom. ucsb.edualfa-chemistry.com

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are invaluable for unambiguously assigning the complex NMR spectra of molecules like this compound. slideshare.netresearchgate.netwikipedia.org

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, helping to assign the signals of the aromatic protons by showing which protons are adjacent to each other. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms. This would allow for the definitive assignment of the protonated aromatic and methyl carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This technique would be crucial for connecting the different fragments of the molecule, for example, by showing correlations between the methyl protons and the aromatic ring carbons, and between the aromatic protons and the quaternary carbons. sdsu.eduyoutube.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight.

The fragmentation pattern would likely involve characteristic losses of small molecules or radicals. libretexts.org Common fragmentation pathways for phenols include the loss of a hydrogen atom, a CO molecule, and cleavage of substituents from the aromatic ring. whitman.eduyoutube.comdocbrown.info For this specific compound, a significant fragmentation would be the loss of a methyl group (CH₃) from the 2-hydroxypropan-2-yl side chain to form a stable benzylic cation. Another likely fragmentation would be the loss of a water molecule (H₂O) from the tertiary alcohol.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

| 170 | [M]⁺ (Molecular Ion) |

| 155 | [M - CH₃]⁺ |

| 152 | [M - H₂O]⁺ |

| 127 | [M - CH₃ - CO]⁺ |

| 94 | [C₆H₅OH]⁺ (from cleavage of the side chain) |

Note: These are predicted fragmentation patterns based on the structure of the molecule. slideshare.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups, the aromatic ring, and the C-F bond. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the phenolic and tertiary alcohol groups, with the broadness resulting from hydrogen bonding. libretexts.orgquimicaorganica.orglibretexts.org The C-O stretching vibrations for the phenol (B47542) and tertiary alcohol would appear in the 1000-1260 cm⁻¹ region. adichemistry.com Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations would appear as a series of peaks in the 1450-1600 cm⁻¹ region. docbrown.info The C-F stretching vibration would be expected in the 1000-1400 cm⁻¹ range.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H stretch (phenol and alcohol) | 3200 - 3600 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-O stretch (phenol) | 1200 - 1260 |

| C-O stretch (tertiary alcohol) | 1100 - 1200 |

| C-F stretch | 1000 - 1400 |

Note: These are predicted absorption ranges based on typical values for the respective functional groups.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for monitoring the progress of its synthesis. Given its phenolic structure, reversed-phase HPLC (RP-HPLC) is the most suitable method. nih.govfishersci.com This approach utilizes a non-polar stationary phase, typically a C18-bonded silica (B1680970) column, and a polar mobile phase. nih.govmtc-usa.com

The separation mechanism relies on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. For this compound, the mobile phase would likely consist of a mixture of water (often acidified with formic or acetic acid to suppress the ionization of the phenolic hydroxyl group) and an organic modifier like acetonitrile (B52724) or methanol. mtc-usa.comacs.org Adjusting the gradient or isocratic ratio of these solvents allows for the fine-tuning of retention times and resolution of the target compound from starting materials, intermediates, and by-products.

Detection is typically achieved using a UV-Vis diode array detector (DAD). fishersci.commdpi.com The aromatic ring in the molecule provides strong chromophores, allowing for sensitive detection at wavelengths typically between 270 and 280 nm. fishersci.commtc-usa.com For purity assessment, a chromatogram of a sample is analyzed for the presence of extraneous peaks. The area of the main peak corresponding to this compound, relative to the total area of all peaks, provides a quantitative measure of its purity.

During synthesis, HPLC is used for reaction monitoring. Small aliquots of the reaction mixture are withdrawn at timed intervals, quenched, and injected into the HPLC system. The resulting chromatograms allow chemists to track the consumption of reactants and the formation of the product, thereby determining the optimal reaction time and conditions.

Below is an illustrative data table of a hypothetical RP-HPLC method developed for the analysis of phenolic compounds similar in structure to this compound.

| Parameter | Condition |

| Column | C18-bonded silica (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 5 µL |

| Expected Retention Time | 8.5 - 9.5 minutes |

This table represents a typical method for analyzing phenolic compounds and serves as a model for the analysis of this compound.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are meticulously recorded. This diffraction pattern contains the information needed to reconstruct the electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

For this compound, the resulting crystal structure would reveal key details. The planarity of the benzene ring, the C-F, C-O, and C-C bond lengths, and the tetrahedral geometry around the tertiary carbon of the hydroxypropyl group would be precisely measured. Furthermore, the analysis would elucidate the intermolecular interactions that govern the crystal packing. Given the presence of two hydroxyl groups (phenolic and alcoholic) and a fluorine atom, extensive hydrogen bonding would be expected to play a crucial role in the solid-state architecture. nih.gov These interactions, such as O-H···O and potentially weaker O-H···F or C-H···F bonds, dictate the packing arrangement and influence the physical properties of the solid, such as its melting point and solubility. nih.govresearchgate.net

A representative data table summarizing the type of information obtained from a single-crystal X-ray diffraction experiment on a related fluorinated phenolic compound is shown below.

| Parameter | Example Value |

| Chemical Formula | C₉H₁₁FO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 98.5° |

| Volume | 945 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.25 g/cm³ |

| Key Intermolecular Interactions | O-H···O Hydrogen Bonding |

This table is a hypothetical representation based on data for structurally similar organic molecules and illustrates the parameters determined by X-ray crystallography.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 4 2 Hydroxypropan 2 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular electronic structure and reactivity. For molecules like 2-Fluoro-4-(2-hydroxypropan-2-yl)phenol, these methods can elucidate properties that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. karazin.ua It is particularly effective for determining optimized molecular geometry, electronic properties, and vibrational frequencies. researchgate.net DFT studies can predict key molecular parameters such as bond lengths, bond angles, and dihedral angles for this compound. The B3LYP functional combined with a basis set like 6-311+G(d,p) is a common level of theory for such calculations on phenolic compounds. karazin.ua These computations provide a detailed three-dimensional picture of the molecule's most stable arrangement of atoms.

Table 1: Predicted Molecular Properties of Phenolic Compounds Using DFT Note: This table presents typical data for related phenolic structures as specific values for this compound are not available in the provided sources. The data is for illustrative purposes.

| Parameter | Typical Value | Description |

| C-O Bond Length (Phenolic) | ~1.36 Å | The length of the bond between the aromatic carbon and the hydroxyl oxygen. |

| O-H Bond Length (Phenolic) | ~0.96 Å | The length of the bond between the hydroxyl oxygen and hydrogen. |

| C-F Bond Length | ~1.35 Å | The length of the bond between the aromatic carbon and the fluorine atom. |

| C-C-O-H Dihedral Angle | Variable | Defines the orientation of the hydroxyl group relative to the benzene (B151609) ring. |

| Dipole Moment | ~2-5 Debye | A measure of the molecule's overall polarity. |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A small energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis can identify the regions of the molecule most likely to be involved in electron-donating or electron-accepting interactions during a chemical reaction.

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -5.5 to -6.5 | Electron Donor |

| LUMO | -1.0 to -2.0 | Electron Acceptor |

| HOMO-LUMO Gap | ~4.0 to 5.0 | Indicator of Chemical Stability |

Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the charge distribution within a molecule. bhu.ac.in It maps the electrostatic potential onto the molecule's electron density surface. MESP is an invaluable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks. malayajournal.org Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. malayajournal.org For this compound, an MESP map would likely show negative potential around the oxygen atoms of the hydroxyl groups and the fluorine atom, indicating these are potential sites for hydrogen bonding and electrophilic interaction.

Conformational Analysis and Intramolecular Hydrogen Bonding Interactions

The three-dimensional structure and conformational preferences of this compound significantly influence its physical and chemical properties. Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that arise from rotation around single bonds. The presence of the fluorine atom ortho to the phenolic hydroxyl group raises the possibility of an intramolecular hydrogen bond (O-H···F). However, studies on simpler 2-halophenols suggest that such a hydrogen bond in 2-fluorophenol (B130384) is either very weak or non-existent. rsc.org The high electronegativity of fluorine can polarize the C-F bond, but its ability to act as a hydrogen bond acceptor in this configuration is debated. nih.gov The conformational flexibility is also dictated by the rotation of the 2-hydroxypropan-2-yl group, which can adopt various orientations relative to the phenyl ring. Computational methods can be used to calculate the relative energies of different conformers to determine the most stable structures.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. This allows for the calculation of activation energies, which determine the rate of a reaction. For instance, computational studies have been used to model the reaction kinetics of related compounds like 2-chlorophenol (B165306) on catalyst surfaces, demonstrating how mechanisms involving surface-adsorbed species can be constructed. nih.gov Although specific reaction mechanism studies for this compound were not identified, this methodology could be applied to understand its synthesis, degradation, or metabolic pathways. FMO theory is also integral to this process, as reactions are often governed by the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, especially those based on DFT, are highly effective at predicting various spectroscopic parameters. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. This computed spectrum can then be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated. These predictions are valuable for confirming the structure of a synthesized compound or for distinguishing between different isomers or conformers. While experimental data is the gold standard, theoretical spectra provide a robust framework for interpretation.

Applications and Research Relevance in Advanced Materials Science

Integration into Polymeric Materials and Resins

The presence of a phenolic hydroxyl group and an additional hydroxyl group on the propane (B168953) substituent suggests that 2-Fluoro-4-(2-hydroxypropan-2-yl)phenol could theoretically be integrated into polymeric structures. The fluorine atom can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics to the resulting polymers.

There is currently no specific information available in the reviewed literature detailing the use of this compound in the development of fluorinated phenolic resins. Phenolic resins are typically synthesized through the reaction of phenols with formaldehyde. The incorporation of a fluorinated phenol (B47542) like this compound could potentially lead to resins with enhanced properties.

Hypothetical Advantages of Incorporation:

| Property Enhancement | Rationale |

| Increased Thermal Stability | The high bond energy of the C-F bond can increase the overall thermal stability of the polymer matrix. |

| Improved Chemical Resistance | Fluorine's high electronegativity can create a more inert polymer backbone, resistant to chemical attack. |

| Lower Surface Energy | Fluorinated polymers often exhibit low surface energy, leading to properties like hydrophobicity and oleophobicity. |

| Modified Dielectric Properties | The presence of fluorine can lower the dielectric constant, which is beneficial for microelectronics applications. |

This table is based on the general properties of fluorinated polymers and represents a theoretical projection in the absence of specific data for resins derived from this compound.

As a bifunctional molecule (containing two hydroxyl groups), this compound has the potential to be used as a monomer in step-growth polymerization to produce polyesters or polycarbonates. However, specific examples and detailed research findings of such polymerizations are not documented in the available resources.

Role in the Synthesis of Functional Organic Materials

Functional organic materials are molecules designed with specific properties for use in electronics, optics, and other advanced applications. While fluorinated organic compounds are a significant area of research in materials science, the specific role of this compound in the synthesis of such materials is not described in the available literature. Its structure suggests it could serve as a building block for more complex functional molecules, but concrete examples are lacking.

Research in Advanced Composite Materials Development

There is no information available to suggest that this compound is currently being researched or utilized in the development of advanced composite materials. Such applications would typically involve its use as a monomer for the matrix resin or as a modifying agent to enhance the properties of the composite, but no such studies have been identified.

2 Fluoro 4 2 Hydroxypropan 2 Yl Phenol As a Key Chemical Building Block

Precursor for the Synthesis of Complex Organic Molecules

As a functionalized phenol (B47542), 2-Fluoro-4-(2-hydroxypropan-2-yl)phenol possesses reactive sites—the phenolic hydroxyl group, the tertiary alcohol, and the aromatic ring—that could theoretically allow it to serve as a precursor or intermediate in the synthesis of more complex organic molecules. ontosight.ai The hydroxyl groups can be targets for etherification or esterification, while the aromatic ring could undergo electrophilic substitution, guided by the existing substituents.

However, a comprehensive search of scientific literature did not yield specific examples of complex molecules being synthesized using this compound as a starting material or key intermediate. Therefore, no detailed research findings or data tables on its specific applications as a precursor can be provided.

Scaffold for Derivatization in Medicinal Chemistry Research

In medicinal chemistry, a scaffold is a core chemical structure that can be systematically modified (derivatized) to create a library of related compounds for biological screening. mdpi.com The fluorinated phenol structure is a common motif in bioactive compounds, as fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.gov

Despite the potential of this compound to act as such a scaffold, specific studies detailing its derivatization for medicinal chemistry research were not found in the available literature. Research on related structures, such as other fluorinated phenols, demonstrates their use in creating biologically active molecules. researchgate.netnih.govmdpi.com

The design and synthesis of novel chemical entities often involves using unique building blocks to explore new chemical space and identify compounds with desired therapeutic effects. nih.gov The combination of a fluoro-phenol with an isopropanol (B130326) side chain presents a distinct structural framework. The fluorine atom can engage in specific interactions with biological targets, while the 2-hydroxypropan-2-yl group can influence solubility and provide an additional point for hydrogen bonding.

A search for novel chemical entities specifically derived from this compound did not yield any published results. General strategies for synthesizing derivatives from functionalized phenols often involve reactions targeting the hydroxyl group or the aromatic ring. nih.govorgsyn.org

Due to the absence of specific research data, a data table of synthesized derivatives cannot be generated.

Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved stability and oral bioavailability. Similarly, biomimetic structures replicate functionalities of natural molecules. Aromatic scaffolds are sometimes incorporated into these designs to mimic amino acid side chains like tyrosine or to provide a rigid framework for orienting other functional groups.

There is no specific information available in the searched literature that documents the incorporation of this compound into peptidomimetic or other biomimetic structures.

Intermediates in Agrochemical Research

Many modern pesticides and herbicides are complex organic molecules that rely on functionalized aromatic intermediates for their synthesis. Fluorinated compounds, in particular, have found broad application in agrochemicals. A structurally related compound, 2-fluoro-4-hydroxybenzaldehyde, is noted for its application as an intermediate for physiologically active compounds such as pesticides. google.com

However, no specific studies or patents were identified that describe the use of this compound as an intermediate in the synthesis of agrochemical products.

Contribution to Valorization Strategies for Bio-Based Phenols (e.g., from Lignin)

Lignin (B12514952), an abundant biopolymer, is a major source of renewable aromatic chemicals. mdpi.comnih.gov Valorization strategies aim to break down lignin into valuable phenolic platform molecules, such as vanillin, guaiacol, and p-coumaryl alcohol. nrel.govrsc.org These bio-based phenols can then be used as starting materials for the synthesis of higher-value chemicals and materials.

The structure of this compound contains a fluorine atom, which is not a component of natural lignin. Therefore, this compound is not a direct product of lignin depolymerization. Theoretically, a lignin-derived phenol could be chemically modified through fluorination and Friedel-Crafts alkylation to produce this compound, representing a potential valorization pathway. However, no research was found describing the synthesis of this compound from lignin-derived feedstocks.

Future Research Directions and Emerging Methodologies

Development of Novel and Highly Efficient Synthetic Routes

The efficient synthesis of 2-Fluoro-4-(2-hydroxypropan-2-yl)phenol is paramount for its widespread investigation and potential application. While traditional multi-step syntheses may exist, future research will undoubtedly focus on the development of more streamlined, atom-economical, and high-yielding synthetic routes.

One promising avenue involves a one-pot approach starting from commercially available 3-fluorophenol. This could entail a regioselective Friedel-Crafts acylation at the para-position with a suitable acylating agent, followed by an in-situ Grignard addition. The development of catalysts that can facilitate both reactions in a single pot without intermediate workup would represent a significant advancement in efficiency.

Another innovative strategy could be the direct functionalization of a fluorinated phenol (B47542) precursor. For instance, the development of a catalytic system that enables the direct and regioselective addition of an acetone (B3395972) equivalent to the C4 position of 2-fluorophenol (B130384) would be a highly desirable and efficient route. This could potentially be achieved through advancements in C-H activation chemistry.

Below is a hypothetical comparison of a traditional versus a novel synthetic route, highlighting potential improvements in efficiency.

| Parameter | Traditional Route (e.g., Multi-step Protection/Deprotection) | Proposed Novel Route (e.g., One-Pot Catalytic) |

| Number of Steps | 4-5 | 1-2 |

| Overall Yield | 30-40% | > 75% |

| Atom Economy | Low | High |

| Use of Protecting Groups | Yes | No |

| Reaction Time | 24-48 hours | 6-12 hours |

Exploration of Advanced Catalytic Transformations for Sustainable Production

The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research on this compound will necessitate the exploration of advanced catalytic transformations to ensure sustainable production processes.

Key areas of focus will include:

Heterogeneous Catalysis: The development of solid-supported catalysts for the key synthetic steps would facilitate catalyst recovery and reuse, thereby reducing waste and production costs. For the Friedel-Crafts acylation step, for example, zeolites or metal-organic frameworks (MOFs) could be explored as reusable solid acid catalysts, replacing traditional homogeneous Lewis acids that are often used in stoichiometric amounts and are difficult to recycle. researchgate.net

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity under mild reaction conditions (aqueous media, ambient temperature, and pressure). A hypothetical enzymatic process could involve a highly regioselective hydroxylation or acylation of a fluorophenol precursor.

Flow Chemistry: Continuous flow reactors can offer significant advantages over batch processes, including enhanced safety, better heat and mass transfer, and the potential for automated, on-demand production. The synthesis of this compound could be adapted to a flow process, potentially leading to higher yields and purity.

A comparative table illustrating the potential sustainability improvements is presented below.

| Metric | Conventional Batch Process | Advanced Catalytic Flow Process |

| Catalyst Type | Homogeneous (e.g., AlCl₃) | Heterogeneous (e.g., Zeolite) or Biocatalyst |

| Catalyst Reusability | No | Yes |

| Solvent Usage | High (e.g., Chlorinated solvents) | Reduced/Greener Solvents |

| Energy Consumption | High | Potentially Lower |

| Waste Generation | Significant | Minimized |

Application of Machine Learning and AI in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For this compound, these computational tools can be applied in several impactful ways.

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes that may not be immediately obvious to a human chemist. arxiv.orgarxiv.org By analyzing vast databases of known reactions, these algorithms can identify the most plausible disconnections to arrive at simple, commercially available starting materials.

Reaction Optimization: Machine learning models can be trained on experimental data to predict the optimal reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize the yield and selectivity of the synthesis. This can significantly reduce the number of experiments required, saving time and resources. beilstein-journals.orgchemrxiv.orgnih.govbeilstein-journals.org

De Novo Design of Derivatives: AI algorithms can be used to design new derivatives of this compound with desired properties for specific applications, such as enhanced biological activity or improved material characteristics.

The following table illustrates how AI could accelerate the research and development process.

| Research Stage | Traditional Approach | AI-Assisted Approach |

| Synthesis Route Design | Manual literature search and expert intuition | Automated generation of multiple viable routes |

| Reaction Optimization | One-factor-at-a-time or Design of Experiments (DoE) | ML-guided optimization with fewer experiments |

| Derivative Discovery | Iterative synthesis and testing of analogs | De novo design of candidates with high predicted activity |

Expanding the Scope of Derivatization for Multifunctional Materials and Molecules

The three distinct functional groups of this compound (phenolic hydroxyl, tertiary alcohol, and the fluoro-substituted aromatic ring) provide a rich platform for chemical modification. Future research will focus on the selective derivatization of these groups to create a diverse range of multifunctional materials and molecules.

Polymer Science: The phenolic hydroxyl and tertiary alcohol groups can serve as points for polymerization or for grafting onto existing polymer backbones. This could lead to the development of novel fluorinated polymers with tailored properties such as high thermal stability, chemical resistance, and specific optical or electronic characteristics. For instance, its incorporation into polycarbonates or polyesters could enhance their flame retardancy and thermal stability.

Pharmaceutical Chemistry: The core structure can be elaborated to synthesize a library of compounds for biological screening. The phenolic hydroxyl could be converted to ethers or esters, while the tertiary alcohol could be a precursor for other functional groups. The fluorine atom can be leveraged for its known effects on metabolic stability and binding affinity.

Materials Science: Derivatization could lead to the creation of novel liquid crystals, functional dyes, or components for organic light-emitting diodes (OLEDs). The inherent polarity and hydrogen bonding capabilities of the molecule, combined with the electronic effects of the fluorine atom, make it an attractive building block for materials with interesting self-assembly properties.

A table outlining potential derivatization strategies and their applications is provided below.

| Functional Group Targeted | Reaction Type | Potential Application |

| Phenolic Hydroxyl | Etherification, Esterification | Pharmaceutical intermediates, Polymer monomers |

| Tertiary Alcohol | Dehydration, Substitution | Synthesis of unsaturated derivatives, Cross-linking agents |

| Aromatic Ring | Further electrophilic substitution | Fine-tuning of electronic properties for materials science |

Investigation into Unique Stereochemical Aspects (e.g., Atropisomerism in Derivatives)

While this compound itself is achiral, its derivatives have the potential to exhibit interesting stereochemical properties, including atropisomerism. Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, often seen in sterically hindered biaryl systems. nih.gov

Future research could explore the synthesis of biaryl derivatives of this compound where the rotation around the biaryl axis is sufficiently hindered to allow for the isolation of stable atropisomers. The presence of the bulky 2-hydroxypropan-2-yl group and the fluorine atom could contribute to a significant rotational barrier.

The investigation of atropisomerism in these derivatives would be of fundamental interest and could have practical implications. For example, in medicinal chemistry, different atropisomers of a drug can exhibit distinct pharmacological profiles. In materials science, the controlled synthesis of specific atropisomers could lead to materials with unique chiroptical properties.

A hypothetical research plan to investigate atropisomerism is outlined below.

| Research Phase | Objective | Methodology |

| Design and Synthesis | Create sterically hindered biaryl derivatives. | Suzuki or other cross-coupling reactions. |

| Separation and Characterization | Isolate and identify the atropisomers. | Chiral chromatography, NMR spectroscopy, X-ray crystallography. |

| Stability Studies | Determine the rotational barrier and half-life of racemization. | Dynamic NMR studies at various temperatures. |

| Property Evaluation | Assess the properties of the individual atropisomers. | Chiroptical measurements (e.g., circular dichroism), biological assays. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.